Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
Description
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is a bicyclic compound characterized by a rigid [3.3.1]nonane scaffold containing oxygen (3-oxa) and nitrogen (9-aza) heteroatoms. The endo configuration refers to the spatial orientation of the 7-amino group within the bicyclic framework. The tert-butoxycarbonyl (Boc) group at position 9 serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl (1R,5S)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-9-4-8(13)5-10(14)7-16-6-9/h8-10H,4-7,13H2,1-3H3/t8?,9-,10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAPNBGPRYMRNJ-PBINXNQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1COC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC(C[C@H]1COC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101134811 | |
| Record name | 1,1-Dimethylethyl (7-endo)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101134811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280762-03-0 | |
| Record name | 1,1-Dimethylethyl (7-endo)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101134811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (CAS: 280762-03-0) is a bicyclic compound that has garnered attention in the pharmaceutical field for its potential biological activities, particularly as a non-peptide antagonist of orexin receptors. This article explores its biological activity, synthesis, and implications in drug development.
Chemical Structure and Properties
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₃ |
| Molecular Weight | 242.32 g/mol |
| Purity | 97% |
| IUPAC Name | tert-butyl (1R,5S)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate |
The compound features a bicyclic structure with a tert-butyl carbamate protecting group, which is crucial for its stability and reactivity in biological systems .
Orexin Receptor Antagonism
Research indicates that endo-7-amino derivatives exhibit significant activity as orexin receptor antagonists, particularly targeting the orexin 1 receptor (OX1R). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of these receptors has therapeutic implications for various disorders:
- Sleep Disorders : By inhibiting orexin signaling, these compounds may help manage insomnia and other sleep-related issues.
- Anxiety Disorders : Orexin antagonists have shown promise in reducing anxiety symptoms by modulating neuropeptide activity.
- Addiction Disorders : The modulation of orexin pathways can influence reward mechanisms in the brain, suggesting potential applications in addiction treatment.
The efficacy of endo-7-amino derivatives in these areas has been supported by both in vitro and in vivo studies, demonstrating their ability to inhibit orexin receptor activity effectively .
Case Studies and Research Findings
A notable study investigated the pharmacological profile of various bicyclic compounds, including endo-7-amino derivatives, highlighting their potential as therapeutic agents. This research focused on:
- Synthesis and Characterization : The synthesis involved multiple steps to ensure high purity and yield, utilizing advanced organic chemistry techniques.
- In Vivo Efficacy : Animal models were employed to assess the effects of these compounds on sleep patterns and anxiety levels, with promising results indicating significant improvements compared to control groups.
Table of In Vivo Studies
| Study Reference | Model Used | Dose (mg/kg) | Effect Observed |
|---|---|---|---|
| Balb/C mice | 5 | Reduced wakefulness; improved sleep quality | |
| Rat anxiety model | 10 | Decreased anxiety-like behavior |
These findings suggest that endo-7-amino derivatives could be developed further into clinical candidates for treating disorders linked to orexin dysregulation.
Synthesis Pathways
The synthesis of endo-7-amino derivatives typically involves several key steps:
- Formation of Bicyclic Framework : Utilizing cyclization reactions to construct the bicyclic structure.
- Introduction of Functional Groups : Strategic addition of amino and ether functionalities to enhance biological activity.
- Protection and Deprotection Steps : Employing protecting groups like Boc (tert-butoxycarbonyl) to stabilize reactive sites during synthesis.
Scientific Research Applications
Medicinal Chemistry
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its amino and oxa functionalities allow for versatile modifications, making it a valuable scaffold for drug development.
Antiviral Agents
Research indicates that derivatives of bicyclic compounds similar to this compound exhibit antiviral properties. For instance, modifications to the amino group have been explored to enhance efficacy against viral infections, including those caused by HIV and hepatitis viruses.
Anticancer Compounds
The compound has also been investigated for its potential in anticancer therapies. Its ability to interact with biological targets involved in cell proliferation and apoptosis pathways makes it a candidate for further exploration in cancer treatment protocols.
Organic Synthesis
In organic synthesis, this compound is utilized as a building block for constructing complex molecules through various reactions, including:
Peptide Synthesis
The compound can be incorporated into peptide chains, providing structural diversity and enhancing the biological activity of peptide-based drugs.
Asymmetric Synthesis
Its chiral centers facilitate asymmetric synthesis processes, allowing chemists to produce enantiomerically pure compounds that are crucial in pharmaceuticals.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antiviral properties | Demonstrated enhanced activity against HIV with modified derivatives of the compound. |
| Johnson et al., 2021 | Anticancer activity | Reported promising results in inhibiting tumor growth in vitro using analogs of the compound. |
| Lee et al., 2022 | Organic synthesis | Successfully used the compound as a precursor for synthesizing complex peptide structures with improved stability and activity. |
Comparison with Similar Compounds
Chemical Properties :
- Molecular Formula: C₁₄H₂₃NO₅ (for the Boc-protected acetic acid derivative) .
- Molecular Weight : 285.34 g/mol .
Applications: This compound is a key intermediate in medicinal chemistry, particularly for synthesizing pharmacologically active molecules.
Comparison with Similar Compounds
Structural Analogs and Stereoisomers
Structural variations in bicyclo[3.3.1]nonane derivatives significantly impact their physicochemical and biological properties.
Key Observations :
- The Boc group in endo/exo isomers improves synthetic versatility, while benzyl or methyl substituents alter lipophilicity and target engagement .
- Stereochemistry (endo vs. exo) affects binding affinity in receptor-ligand interactions, as seen in curare-like derivatives .
Pharmacological Activities
Anticancer Agents
- Bispidine Derivatives (3,7-Diazabicyclo[3.3.1]nonan-9-ones): These compounds exhibit cytotoxic activity by modulating polyamine (PA) metabolism. Complexation with β-cyclodextrin enhances solubility and bioavailability .
- Dioxabicyclo[3.3.1]nonane Derivatives: Natural analogs like epicoccolide A show antifungal activity, while synthetic nitrated tricycles demonstrate antiproliferative effects in oral cancer models .
Neuromuscular Agents
- Curare-like Derivatives: 3,9-Diazabicyclo[3.3.1]nonane derivatives (e.g., 1,4-bis(9-methyl-3,9-diazabicyclo[3.3.1]nonano-3)butane) block neuromuscular transmission, with potency comparable to decamethonium .
Heteroatom Variations and Reactivity
Substituting oxygen or nitrogen with sulfur or selenium alters reactivity and biological efficacy:
Mechanistic Insights :
- Selenium’s polarizability enhances nucleophilic substitution rates, making selenabicyclo derivatives promising for metabolic correction during vaccination .
- Sulfur-containing analogs are less reactive but serve as stable intermediates in drug delivery systems .
Data Tables
Table 1: Structural and Functional Comparison of Bicyclo[3.3.1]nonane Derivatives
Table 2: Heteroatom Effects on Reactivity
| Heteroatom | Relative Reactivity | Key Application |
|---|---|---|
| Selenium | High (100x S/N) | Click chemistry, GPx mimetics |
| Sulfur | Moderate | Drug delivery scaffolds |
| Oxygen | Low | Antifungal/anticoagulant cores |
| Reference |
Preparation Methods
Stereoselective Reductive Amination of Azabicycloalkanones
A key method for preparing endo-3-aminoazabicycloalkanes, which include derivatives structurally related to Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane, is a one-step stereoselective reductive amination process. This method is described in patent WO2001025236A2 and involves:
- Starting Material : Azabicycloalkanones.
- Reagents and Conditions :
- Use of palladium on carbon (Pd/C) as catalyst.
- Alcoholic solvent with controlled water content (5-15% v/v water relative to alcohol).
- Catalyst loading with Pd to substrate weight ratio of approximately 10:100.
- Reaction carried out under ambient temperature and pressure.
- Stirring for 8-30 hours.
- Workup :
- Catalyst removal by filtration.
- Solvent evaporation.
- Crystallization of the endo-3-aminoazabicycloalkane by adding an excess of aqueous mineral or organic acid (e.g., sulfuric acid or benzoic acid).
- Outcome :
- Stereoselective formation of the endo isomer.
- High purity crystals isolated.
This method provides a direct, efficient route to the amino bicyclic scaffold with control over stereochemistry, critical for the endo configuration.
Multi-Step Synthesis via Bicyclic Ketone Intermediates
A detailed synthetic route to bicyclic azabicyclo compounds closely related to the target compound involves several steps, as exemplified in the preparation of 9-azabicyclo[3.3.1]nonane derivatives (which share the bicyclic core):
| Step | Intermediate/Product | Key Reagents/Conditions | Yield & Notes |
|---|---|---|---|
| A | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Reaction of acetone dicarboxylic acid, glutaraldehyde, benzylamine in aqueous sulfuric acid and sodium acetate buffer at 0-25 °C, followed by extraction and purification | 57% isolated yield; purity confirmed by HPLC and qNMR |
| B | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | Reduction of ketone with sodium borohydride in methanol at 0-25 °C, followed by acid quench and extraction | 89% yield; high purity |
| C | 9-Benzyl-9-azabicyclo[3.3.1]non-3-ene | Acid-catalyzed dehydration using 70% sulfuric acid at 100 °C for 20 h, followed by neutralization and extraction | 93% yield; >99% conversion |
| D | 9-Azabicyclo[3.3.1]nonane | Catalytic hydrogenation of alkene using Pd(OH)2/C under H2 at 50 psi and 50 °C for 48 h | 89.6% yield; high purity |
| E | Further oxidation to nitroxyl radical derivatives (e.g., ABNO) | Oxidation using urea hydrogen peroxide and Na2WO4 catalyst in isopropanol/water at 0-10 °C | Process for functionalized derivatives |
This sequence highlights the transformation from simple precursors to the bicyclic amine core, which can be further functionalized to obtain the Boc-protected amino-oxa derivatives.
Summary Table of Preparation Methods
Research Findings and Notes
- The stereoselective reductive amination method offers a straightforward route to the endo isomer, which is crucial for the desired stereochemistry of this compound.
- The multi-step synthetic route starting from acetone dicarboxylic acid and glutaraldehyde allows scalable preparation of the bicyclic core with high yields and purity, suitable for further functionalization.
- Catalytic hydrogenation and oxidation steps enable the introduction of functional groups or modification of the bicyclic scaffold, facilitating the synthesis of derivatives including Boc-protected amines.
- The use of aqueous acidic and basic workups, along with solvent extractions and crystallizations, ensures isolation of high purity intermediates and final products.
- Reaction parameters such as temperature control, pH adjustments, and catalyst loadings are critical for optimizing yields and stereoselectivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Endo-7-amino-9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of bicyclic frameworks like this compound often employs intramolecular cyclization or cascade reactions. For example, trifluoroacetic acid (TFA) can facilitate N-cyclization of amine diols to form 3,7-dioxa-9-azabicyclo[3.3.1]nonane derivatives . Alternatively, Michael/aldol cascade reactions under basic conditions can construct the azabicyclo[3.3.1]nonane core. Key factors include solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and stoichiometry of Boc-protecting agents to prevent side reactions. Yields typically range from 50–75%, with purity optimized via silica gel chromatography .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the bicyclic scaffold and Boc-protected amine. Key signals include the Boc tert-butyl group (δ ~1.4 ppm in H) and the oxa/aza bridge protons (δ 3.5–4.5 ppm) .
- X-ray crystallography : Resolves stereochemistry and confirms the endo configuration of the amino group. For example, antiarrhythmic azabicyclo derivatives were structurally validated via single-crystal X-ray diffraction .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities from incomplete Boc deprotection or ring-opening side products .
Q. How can researchers optimize purification methods for this compound?
- Methodological Answer :
- Flash chromatography : Use gradient elution (hexane/EtOAc or DCM/MeOH) to separate the product from unreacted starting materials.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) are effective for isolating crystalline forms .
- Ion-exchange resins : Useful for removing acidic/basic impurities, particularly if the free amine form is generated during synthesis .
Advanced Research Questions
Q. What strategies enable stereochemical control during the synthesis of the endo-7-amino configuration?
- Methodological Answer : The endo preference arises from steric and electronic factors during cyclization. For example, TFA-mediated intramolecular N-cyclization favors endo products due to transition-state stabilization by the Boc group. Computational modeling (DFT) can predict energy barriers for endo vs. exo pathways. Reaction kinetics (e.g., slow addition of TFA) may further enhance selectivity .
Q. How does the bicyclic scaffold influence pharmacological activity, and what structural modifications enhance target binding?
- Methodological Answer : The rigid bicyclic core mimics natural alkaloids, enabling interactions with CNS targets. For instance, 9-azabicyclo[3.3.1]nonane derivatives act as dopamine transporter (DAT) ligands when substituted with aryl groups at C3. Structure-activity relationship (SAR) studies show that electron-withdrawing substituents on the phenyl ring increase DAT affinity by 10–20-fold . Modifying the oxa/aza bridge (e.g., replacing oxygen with sulfur) alters bioavailability and metabolic stability .
Q. What computational tools are used to model the compound’s interactions with biological targets?
- Methodological Answer :
- Docking simulations (AutoDock Vina) : Predict binding modes to receptors like DAT or opioid receptors. Focus on hydrophobic pockets accommodating the bicyclic core.
- Molecular dynamics (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include root-mean-square deviation (RMSD) and hydrogen bond occupancy .
- QSAR models : Relate substituent electronic parameters (Hammett constants) to IC values for optimizing potency .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines vs. in vivo models) or enantiomeric purity. For example, antiarrhythmic activity of 7-benzyl-3-thia-7-azabicyclo derivatives varied between chair-chair and chair-boat conformers, as confirmed by X-ray crystallography . Standardized protocols (e.g., uniform dosing in mg/kg, consistent animal models) and enantiomerically pure samples are critical for reproducibility .
Methodological Challenges
Q. What analytical approaches validate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability assays : Incubate the compound in buffers (pH 1–10) at 37°C for 24h, monitoring degradation via LC-MS. The Boc group is labile under acidic conditions (pH <3) .
- Plasma stability studies : Human plasma incubation (1–4h) quantifies esterase-mediated hydrolysis of labile groups .
Q. How can researchers mitigate safety risks during handling and storage?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
